molecular formula C12H10N2O B12470429 3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde

3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B12470429
M. Wt: 198.22 g/mol
InChI Key: KUFBNMYIOSTKQE-UHFFFAOYSA-N
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Description

3-Styryl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a styryl group at the 3-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Styryl-1H-pyrazole-4-carbaldehyde typically involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cycloaddition reactions. One common method includes the reaction of styryl aldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for 3-Styryl-1H-pyrazole-4-carbaldehyde are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Styryl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The styryl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-Styryl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Styryl-1H-pyrazole-4-methanol.

    Substitution: Various halogenated or nitrated derivatives of 3-Styryl-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

3-Styryl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Styryl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The styryl group can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Styryl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the styryl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of compounds with specific biological or material properties.

Properties

IUPAC Name

5-(2-phenylethenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-9-11-8-13-14-12(11)7-6-10-4-2-1-3-5-10/h1-9H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFBNMYIOSTKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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